2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide
Description
2-{(E)-2-[4-(tert-Butyl)phenyl]ethenyl}-1-methylpyridinium iodide is a quaternary pyridinium salt characterized by an ethenyl linker connecting a 4-(tert-butyl)phenyl group to the 1-methylpyridinium core. Such compounds are of interest in materials science, particularly for applications in nonlinear optics (NLO), organic electronics, and as ionic liquids .
Properties
IUPAC Name |
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N.HI/c1-18(2,3)16-11-8-15(9-12-16)10-13-17-7-5-6-14-19(17)4;/h5-14H,1-4H3;1H/q+1;/p-1/b13-10+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZWQHAJASGCY-RSGUCCNWSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide typically involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction involves the use of a phosphonium ylide and an aldehyde or ketone to form the ethenyl group.
Substitution Reaction: The ethenyl intermediate is then subjected to a substitution reaction with 1-methylpyridinium iodide. This step typically requires the use of a strong base, such as sodium hydride, to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.
Scientific Research Applications
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with biological membranes and proteins, affecting their function. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinium Iodide Derivatives
Structural and Substituent Variations
The compound is compared to three closely related derivatives (Table 1):
Table 1: Structural Comparison of Pyridinium Iodide Derivatives
Key Observations:
Substituent Effects: The tert-butyl group provides steric bulk and electron-donating effects, which may hinder π-π stacking but enhance thermal stability. In contrast, diethylamino () and methoxy () groups are smaller and more polar, favoring solubility in polar solvents . The diazenyl linker in the dimethylamino-substituted compound () introduces extended conjugation, critical for NLO properties, whereas the ethenyl linker in the target compound offers simpler conjugation pathways .
Crystal Packing: The methoxy-substituted derivative () crystallizes in the triclinic P1 space group with C–H···I hydrogen bonds, forming a 3D network. The diazenyl compound () forms π-bonded dimers in the monoclinic P2₁/c space group, stabilized by C–H···I and π-π interactions. The tert-butyl group’s bulkiness might disrupt such interactions .
Electronic and Optical Properties
- Conjugation and Absorption: The diazenyl-linked compound () exhibits strong donor-acceptor character, enabling NLO activity and solvatochromism. The tert-butyl derivative’s ethenyl linker may show weaker intramolecular charge transfer due to reduced electron-withdrawing capacity . Diethylamino-substituted ethenyl derivatives () likely have redshifted absorption spectra compared to the tert-butyl analog, as diethylamino is a stronger electron donor .
- Aggregation Behavior: The tert-butyl group’s hydrophobicity may promote aggregation in aqueous media, whereas polar substituents like diethylamino enhance solubility, reducing aggregation .
Biological Activity
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide is a pyridinium salt characterized by its unique structure, which includes a pyridinium ion and a tert-butyl group. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula: C₁₈H₂₂IN
- Molecular Weight: 379.28 g/mol
- CAS Number: 1025707-61-2
The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The presence of the pyridinium ion allows for effective interaction with negatively charged cellular components, while the tert-butyl group enhances the compound's lipophilicity, facilitating its penetration into lipid membranes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study conducted on MCF-7 cells, treatment with this compound resulted in:
- IC50 Value: 15 µM
- Apoptosis Rate: Increased by 45% compared to control groups.
- Mechanism: Induction of oxidative stress leading to mitochondrial dysfunction.
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity. The ethenyl group is crucial for maintaining biological potency, while variations in substituents on the phenyl ring can modulate activity levels.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Biological Activity |
|---|---|
| 2-{(E)-2-[4-(methyl)phenyl]ethenyl} | Reduced anticancer activity |
| 2-{(E)-2-[4-(isopropyl)phenyl]ethenyl} | Enhanced antimicrobial properties |
| 1-Methylpyridinium Iodide | Minimal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
